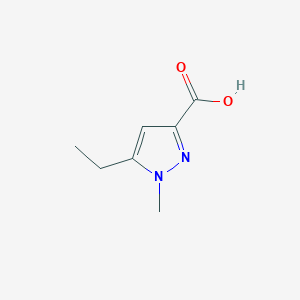

5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-ethyl-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-5-4-6(7(10)11)8-9(5)2/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDZNQXVCFIDJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601549 | |

| Record name | 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165744-15-0 | |

| Record name | 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165744-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic Acid

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the known physicochemical properties of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS Number: 165744-15-0). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document also furnishes standardized, detailed experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

The following table summarizes the available quantitative and qualitative data for 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | Chem-Impex[1] |

| Molecular Weight | 154.17 g/mol | Chem-Impex[1] |

| CAS Number | 165744-15-0 | Chem-Impex[1] |

| Appearance | White solid | Cymit Química S.L.[2] |

| Boiling Point | 320.839 °C at 760 mmHg | Aaron Chemicals[3] |

| Predicted Boiling Point | 320.8±30.0 °C | MySkinRecipes[4] |

| Melting Point | No data available | Aaron Chemicals[3] |

| Aqueous Solubility | No data available. The carboxylic acid group suggests some solubility in polar solvents.[2] | Aaron Chemicals[3] |

| pKa | No data available | - |

| LogP | No data available | Aaron Chemicals[3] |

Experimental Protocols

Given the absence of reported experimental values for several key properties, the following sections detail standardized methodologies for their determination.

Determination of Melting Point via the Capillary Method

This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus.[5][6]

Materials:

-

5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry.[5] Place a small amount of the compound on a clean, dry surface and grind it into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample.[7] Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[5]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

-

Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the expected melting point.[5]

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a liquid (the end of the melting range).

-

Replicate: Repeat the measurement with a fresh sample and a new capillary tube to ensure reproducibility.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of a carboxylic acid using potentiometric titration.[8][9][10]

Materials:

-

5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a calibrated electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Apparatus Setup: Place the beaker containing the sample solution on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution.

-

Titration: Fill the buret with the standardized NaOH solution. Record the initial pH of the sample solution. Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. Continue the titration well past the equivalence point (the point of the most rapid pH change).

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the midpoint of the steepest part of the curve.

-

The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of the acid.[9]

-

-

Replicate: Perform at least three titrations to ensure the reliability of the results.[8]

Determination of Aqueous Solubility by the Shake-Flask Method

This protocol describes the determination of the equilibrium solubility of a compound in water using the shake-flask method.[11][12]

Materials:

-

5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

-

Deionized water (or buffer of a specific pH)

-

Screw-capped vials or flasks

-

Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium (e.g., water or buffer). The presence of undissolved solid is essential to ensure saturation.[11]

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature for a sufficient period to reach equilibrium (typically 24-72 hours).[12]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the samples or filter the supernatant through a syringe filter.[12]

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.

-

Calculation: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Determination of LogP by the RP-HPLC Method

This protocol details the estimation of the octanol-water partition coefficient (LogP) using reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14]

Materials:

-

5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

-

A series of reference compounds with known LogP values

-

HPLC system with a UV detector

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile phase (e.g., a mixture of methanol/acetonitrile and water/buffer)

-

Solvents for sample preparation (e.g., methanol, acetonitrile)

Procedure:

-

Preparation of Standards: Prepare solutions of the reference compounds with known LogP values in a suitable solvent.

-

Preparation of Test Compound: Prepare a solution of the 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid in the same solvent.

-

Chromatographic Analysis:

-

Inject each reference compound and the test compound onto the HPLC system under identical isocratic conditions (constant mobile phase composition).

-

Record the retention time (t_R) for each compound.

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

-

Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

-

Calibration Curve:

-

Plot a graph of the logarithm of the capacity factor (log k') for the reference compounds (y-axis) against their known LogP values (x-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c).[13]

-

-

Determination of LogP:

-

Calculate the log k' for the 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid.

-

Use the equation from the calibration curve to calculate the LogP of the test compound.[13]

-

Visualizations

The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound.

Caption: General experimental workflow for physicochemical characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 165744-15-0: 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic… [cymitquimica.com]

- 3. aaronchem.com [aaronchem.com]

- 4. 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. westlab.com [westlab.com]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. web.williams.edu [web.williams.edu]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. who.int [who.int]

- 13. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 165744-15-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative with potential applications in the pharmaceutical and agrochemical industries. The pyrazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, based on available chemical literature and inferred methodologies.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is presented in the table below.

| Property | Value | Source/Method |

| CAS Number | 165744-15-0 | - |

| Molecular Formula | C₇H₁₀N₂O₂ | - |

| Molecular Weight | 154.17 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred |

| Melting Point | Not available | - |

| Boiling Point | 320.8 ± 25.0 °C (Predicted) | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) | Inferred from structure |

| pKa | ~3-4 (Predicted for carboxylic acid) | Inferred from structure |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid.

Detailed Experimental Protocol (Inferred)

Step 1: Synthesis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxohexanoate (1.0 eq.). Dissolve the dicarbonyl compound in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Slowly add methylhydrazine (1.0-1.2 eq.) to the solution at room temperature. The reaction may be exothermic. An acid catalyst (e.g., a few drops of acetic acid or sulfuric acid) or a base catalyst (e.g., sodium acetate) may be employed to facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

-

Hydrolysis: Dissolve the purified ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq.) in a mixture of ethanol and water. Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-5 eq.), to the solution.

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Acidification and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid.

-

Purification: The precipitated product, 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, can be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data (Predicted)

While experimental spectroscopic data for 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is not available, the following are predicted characteristic signals based on the analysis of similar pyrazole derivatives.

| Technique | Predicted Chemical Shifts (δ) / Peaks (cm⁻¹) / m/z |

| ¹H NMR | 12.0-13.0 (s, 1H, COOH), 6.5-7.0 (s, 1H, pyrazole-H), 3.8-4.0 (s, 3H, N-CH₃), 2.6-2.8 (q, 2H, CH₂CH₃), 1.2-1.4 (t, 3H, CH₂CH₃) |

| ¹³C NMR | 160-165 (COOH), 145-150 (C5-pyrazole), 140-145 (C3-pyrazole), 105-110 (C4-pyrazole), 35-40 (N-CH₃), 20-25 (CH₂CH₃), 12-15 (CH₂CH₃) |

| IR (cm⁻¹) | 2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch of carboxylic acid), ~1600 (C=N stretch in pyrazole ring), ~1550 (C=C stretch in pyrazole ring) |

| Mass Spec (m/z) | 154 (M⁺), fragments corresponding to the loss of COOH, C₂H₅, and other pyrazole ring fragments. |

Biological Activity and Potential Applications

Specific biological activity data for 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid has not been reported in the scientific literature. However, the pyrazole carboxylic acid scaffold is a key feature in many biologically active compounds. This suggests that the title compound could serve as a valuable building block or lead compound in drug discovery and agrochemical development.

Inferred Potential Biological Activities

Based on the activities of structurally related pyrazole derivatives, 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid may exhibit one or more of the following biological activities:

-

Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.

-

Anticancer Activity: Substituted pyrazoles have been shown to inhibit various protein kinases and other targets involved in cancer cell proliferation and survival.

-

Antimicrobial Activity: The pyrazole nucleus is present in several compounds with antibacterial and antifungal properties.

-

Herbicidal and Fungicidal Activity: Pyrazole derivatives are utilized in the agrochemical industry for the development of herbicides and fungicides.

Potential Signaling Pathway Involvement

Given the potential for anti-inflammatory and anticancer activities, signaling pathways that could be modulated by this compound or its derivatives are depicted below. It is important to note that this is a generalized representation and has not been experimentally validated for this specific molecule.

Caption: Potential signaling pathways that could be modulated by pyrazole derivatives.

Experimental Workflow for Biological Screening

For researchers interested in evaluating the biological activity of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, a general experimental workflow is outlined below.

Caption: General workflow for the biological screening of new chemical entities.

Conclusion

5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid represents a promising, yet underexplored, chemical entity. Its structural similarity to known bioactive molecules suggests a high potential for applications in medicinal chemistry and agrochemical research. This technical guide provides a foundational understanding of its synthesis and potential properties, serving as a starting point for further investigation and development by the scientific community. The lack of specific experimental data highlights an opportunity for novel research in this area.

The Diverse Biological Activities of Pyrazole Carboxylic Acid Derivatives: A Technical Guide

An in-depth exploration of the multifaceted pharmacological and agrochemical potential of pyrazole carboxylic acid derivatives, tailored for researchers, scientists, and drug development professionals.

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemical research. When functionalized with a carboxylic acid group, these derivatives exhibit a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the core biological activities of pyrazole carboxylic acid derivatives, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway and workflow visualizations.

Anticancer Activity

Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The anticancer efficacy of various pyrazole carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Derivative 1 | MCF-7 (Breast) | 5.8 | [1] |

| Pyrazole Derivative 1 | A549 (Lung) | 8.0 | [1] |

| Pyrazole Derivative 1 | HeLa (Cervical) | 9.8 | [1] |

| Indole-linked Pyrazole 33 | HCT116 (Colon) | < 23.7 | [2] |

| Indole-linked Pyrazole 34 | HCT116 (Colon) | < 23.7 | [2] |

| Selanyl-1H-pyrazole 53 | HepG2 (Liver) | 15.98 | [2] |

| Selanyl-1H-pyrazole 54 | HepG2 (Liver) | 13.85 | [2] |

| Pyrazole Carbaldehyde 43 | MCF-7 (Breast) | 0.25 | [2] |

| Pyrazole derivative 11 | MCF-7 (Breast) | 2.85 | [3] |

| Pyrazole derivative 11 | HT-29 (Colon) | 2.12 | [3] |

| Pyrazole derivative 12 | MCF-7 (Breast) | 10.43 | [3] |

| Pyrazole derivative 12 | HT-29 (Colon) | 69.37 | [3] |

| Pyrazole derivative 15 | MCF-7 (Breast) | 23.99 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anticancer Signaling Pathways

The anticancer effects of pyrazole carboxylic acid derivatives can be attributed to their interaction with various cellular signaling pathways that regulate cell growth, proliferation, and apoptosis.

Antimicrobial Activity

Pyrazole carboxylic acid derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi. Their ability to inhibit microbial growth makes them attractive candidates for the development of new antimicrobial agents to combat infectious diseases.

Quantitative Antimicrobial Data

The antimicrobial potency is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Naphthyl-substituted pyrazole | Staphylococcus aureus | 0.78-1.56 | [4] |

| Naphthyl-substituted pyrazole | Acinetobacter baumannii | 0.78-1.56 | [4] |

| Pyrazole-thiazole hybrid | Methicillin-resistant S. aureus (MRSA) | < 0.2 (MBC) | [4] |

| Tethered thiazolo-pyrazole | MRSA | 4 | [4] |

| Thiazolidinone-clubbed pyrazole | Escherichia coli | 16 | [4] |

| Imidazo-pyridine substituted pyrazole | Gram-negative bacteria | < 1 (MBC) | [4] |

| Pyrazole derivative 151 | Gram-positive & Gram-negative bacteria | - | [5] |

| Pyrazole derivative 152 | Bacterial & Fungal strains | - | [5] |

| Pyrazole derivatives 158-161 | S. aureus, B. subtilis, E. coli, P. aeruginosa | - | [5] |

| Pyrazole derivative 162 | Gram-positive & Gram-negative bacteria | - | [5] |

| Pyrazole derivatives 163-164 | Bacterial strains | - | [5] |

Note: Some references indicate activity without providing specific MIC values in the abstract.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Pyrazole carboxylic acid derivative stock solution

-

Positive control antibiotic

-

Sterile diluent (e.g., broth or saline)

-

Multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare serial twofold dilutions of the pyrazole carboxylic acid derivative in the broth medium directly in the 96-well plate. Typically, 100 µL of broth is added to each well, and then the compound is serially diluted across the plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in the final desired inoculum concentration. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Antimicrobial Mechanism of Action

While the exact mechanisms can vary, some pyrazole derivatives are known to interfere with essential cellular processes in microorganisms, such as DNA synthesis and cell wall integrity.

Anti-inflammatory Activity

Certain pyrazole carboxylic acid derivatives, most notably celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade. This selectivity provides the therapeutic benefits of reducing inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by measuring the inhibition of COX enzymes (IC50) or by in vivo models such as the carrageenan-induced paw edema assay.

| Compound/Derivative | Assay | IC50/Effect | Reference |

| Pyrazole analogue 302 | Ovine COX-2 Inhibition | IC50 = 0.26 µM | [5] |

| Celecoxib (Reference) | Ovine COX-2 Inhibition | IC50 = 0.28 µM | [5] |

| Pyrazole derivative 1 | COX-2 Inhibition | IC50 = 0.31 µM | [6] |

| Pyrazole derivative 9 | COX-2 Inhibition | IC50 = 0.26 µM | [6] |

| Pyrazole derivative 10 | COX-2 Inhibition | IC50 = 16.8 µM | [6] |

| Pyrazole derivative 11 | COX-2 Inhibition | IC50 = 14.3 µM | [6] |

| Pyrazole derivatives 5s, 5u | COX-2 Inhibition | IC50 = 2.51 µM, 1.79 µM | [7] |

| Pyrazole derivatives 5s, 5u | Carrageenan-induced paw edema | 80.87%, 80.63% inhibition | [7] |

| Pyrazolo[3,4-d]pyrimidinone 5k | COX-2 Inhibition | IC50 = 0.27-2.34 µM | [8] |

| Pyrazole-pyrazoline analog 10 | COX-2 Inhibition | IC50 = 1.09 µM | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the anti-inflammatory activity of new compounds.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% w/v in sterile saline)

-

Pyrazole carboxylic acid derivative formulation

-

Positive control (e.g., Indomethacin)

-

Vehicle control

-

Pletysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the pyrazole carboxylic acid derivative, positive control, or vehicle control to the rats via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before carrageenan injection.

-

Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or calipers.

-

Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point.

COX-2 Inhibition Signaling Pathway

The anti-inflammatory action of many pyrazole carboxylic acid derivatives is primarily mediated through the selective inhibition of the COX-2 enzyme, which is a key player in the synthesis of prostaglandins, potent mediators of inflammation.

References

- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 165744-15-0). Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to predict its spectroscopic characteristics. It also outlines a plausible synthetic route and discusses the general biological context of pyrazole derivatives.

Chemical Structure and Properties

5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid has the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol .

Molecular Structure Diagram

Caption: Molecular structure of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid based on the analysis of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | COOH |

| ~6.5 | Singlet | 1H | Pyrazole C4-H |

| ~4.0 | Singlet | 3H | N-CH₃ |

| ~2.8 | Quartet | 2H | -CH₂-CH₃ |

| ~1.3 | Triplet | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | COOH |

| ~150-155 | Pyrazole C5 |

| ~140-145 | Pyrazole C3 |

| ~105-110 | Pyrazole C4 |

| ~35-40 | N-CH₃ |

| ~20-25 | -CH₂-CH₃ |

| ~12-15 | -CH₂-CH₃ |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Predicted Fragmentation |

| 154 | [M]⁺ (Molecular Ion) |

| 139 | [M - CH₃]⁺ |

| 125 | [M - C₂H₅]⁺ |

| 109 | [M - COOH]⁺ |

| 81 | [M - COOH - C₂H₅]⁺ |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2500-3300 | O-H stretch (broad, carboxylic acid) |

| ~2900-3000 | C-H stretch (aliphatic) |

| ~1680-1710 | C=O stretch (carboxylic acid) |

| ~1500-1600 | C=N and C=C stretch (pyrazole ring) |

| ~1200-1300 | C-O stretch |

Proposed Experimental Protocols

A. Synthesis of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

This proposed synthesis is a multi-step process adapted from general procedures for the synthesis of 1,5-disubstituted pyrazole-3-carboxylic acids.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for the target compound.

Step 1: Synthesis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

-

To a solution of ethyl 2,4-dioxohexanoate (1 equivalent) in ethanol, add methylhydrazine (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate.

Step 2: Hydrolysis to 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

-

Dissolve the ethyl ester from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid, leading to the precipitation of the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid.

B. Spectroscopic Characterization

-

NMR Spectroscopy: Prepare a solution of the final product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Mass Spectrometry: Introduce the sample into a mass spectrometer equipped with an electron ionization (EI) source. Obtain the mass spectrum over a suitable m/z range.

-

Infrared Spectroscopy: Obtain the FT-IR spectrum of the solid product using a potassium bromide (KBr) pellet or an attenuated total reflectance (ATR) accessory.

General Biological Activity of Pyrazole Derivatives

Pyrazole derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities. While the specific activity of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is not extensively documented, compounds containing the pyrazole scaffold have been reported to exhibit anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

A common mechanism of action for the anti-inflammatory effects of some pyrazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory signaling pathway.

COX Inhibition Signaling Pathway Diagram

Caption: General signaling pathway of COX inhibition by pyrazole derivatives.

This guide provides a foundational understanding of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid based on available chemical knowledge and data from related structures. Further experimental validation is necessary to confirm the predicted properties and biological activities.

An In-depth Technical Guide to the NMR and Mass Spectrometry of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of the novel heterocyclic compound, 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. This document outlines predicted spectral data, detailed experimental protocols for its characterization, and a general analytical workflow relevant to its synthesis and purification. The information presented herein is intended to support research and development activities involving this and structurally related pyrazole derivatives.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid in CDCl₃ at 400 MHz is summarized in Table 1. The spectrum is expected to show distinct signals corresponding to the ethyl, methyl, and pyrazole ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.29 | Triplet | 3H | -CH₂CH ₃ |

| 2.75 | Quartet | 2H | -C H₂CH₃ |

| 3.95 | Singlet | 3H | N-CH ₃ |

| 6.75 | Singlet | 1H | Pyrazole C4-H |

| 11.5 (broad) | Singlet | 1H | -COOH |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ is detailed in Table 2. The chemical shifts are indicative of the carbon environments within the pyrazole ring and its substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (ppm) | Assignment |

| 13.5 | -CH₂C H₃ |

| 21.0 | -C H₂CH₃ |

| 38.0 | N-C H₃ |

| 108.0 | Pyrazole C 4 |

| 142.0 | Pyrazole C 3 |

| 150.0 | Pyrazole C 5 |

| 165.0 | -C OOH |

Predicted Mass Spectrometry Data

The predicted mass spectrum under electrospray ionization (ESI) conditions is expected to show a prominent protonated molecular ion peak [M+H]⁺. The predicted fragmentation pattern is outlined in Table 3.

Table 3: Predicted m/z Values and Corresponding Fragment Ions

| m/z | Ion |

| 169.09 | [M+H]⁺ |

| 154.07 | [M+H - CH₃]⁺ |

| 141.06 | [M+H - C₂H₄]⁺ |

| 123.05 | [M+H - H₂O - C₂H₄]⁺ |

| 95.06 | [C₅H₇N₂]⁺ |

Experimental Protocols

The following protocols provide a framework for the NMR and mass spectrometry analysis of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. These are general procedures that may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Dissolve 5-10 mg of purified 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent may influence the chemical shift of the carboxylic acid proton.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. ¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃ (unless otherwise specified).

-

Temperature: 298 K.

-

Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64 (adjust for optimal signal-to-noise).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): ~2-4 seconds.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum manually.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Perform baseline correction.

-

Integrate all signals.

-

3. ¹³C NMR Acquisition:

-

Instrument: 100 MHz (or corresponding frequency for the ¹H field strength) NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm.

-

Number of Scans: 1024 or more (depending on sample concentration).

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing:

-

Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

-

Phase the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Perform baseline correction.

-

Mass Spectrometry Protocol

1. Sample Preparation:

-

Prepare a stock solution of the purified compound in a high-purity solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis. For ESI, the mobile phase should be compatible with the ionization technique (e.g., a mixture of acetonitrile and water with 0.1% formic acid for positive ion mode).

2. Mass Spectrometry Analysis (LC-MS):

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Analyzer Scan Range: m/z 50-500.

-

ESI Source Parameters (typical):

-

Capillary Voltage: 3.5-4.5 kV.

-

Nebulizer Gas (N₂): 1-2 Bar.

-

Drying Gas (N₂) Flow: 8-12 L/min.

-

Drying Gas Temperature: 200-300 °C.

-

-

Data Acquisition: Acquire full scan mass spectra. For structural elucidation, perform tandem MS (MS/MS) experiments on the protonated molecular ion.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a novel compound like 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid.

Caption: Analytical workflow for the characterization of a novel synthesized compound.

Unlocking New Therapeutic Avenues: A Technical Guide to Pyrazole Compounds and Their Targets

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its synthetic tractability and ability to engage in diverse molecular interactions have made it a cornerstone in the development of targeted therapies for a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[3][4] This technical guide provides an in-depth overview of key therapeutic targets for pyrazole-based compounds, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to aid in the design and development of next-generation therapeutics.

Key Therapeutic Targets and Quantitative Data

Pyrazole derivatives have demonstrated potent inhibitory activity against a variety of clinically relevant targets. The following tables summarize the in vitro efficacy of selected pyrazole compounds against key enzyme families.

Protein Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][3] Pyrazole-containing compounds have been successfully developed as potent kinase inhibitors.

Table 1: Inhibitory Activity of Pyrazole Compounds against Various Protein Kinases

| Compound/Drug Name | Target Kinase | IC50 (nM) | Cell Line/Assay Condition | Reference |

| Ruxolitinib | JAK1 | 2.8 | Cell-free assay | [5][6] |

| Ruxolitinib | JAK2 | 3.3 | Cell-free assay | [5][6] |

| Golidocitinib (AZD4205) | JAK1 | 2.8 | Cell-free assay | [3] |

| Afuresertib analog | Akt1 | 1.3 | Cell-free assay | [1] |

| Compound 8 | Aurora A | 35 | Cell-free assay | [1] |

| Compound 8 | Aurora B | 75 | Cell-free assay | [1] |

| Compound 25 | CDK1 | 1520 | Cell-free assay | [1] |

| Compound 11 | EGFR | 83 | Cell-free assay | [7] |

| Compound C5 | EGFR | 70 | Cell-free assay | [8] |

Cyclooxygenase (COX) Inhibitors

Cyclooxygenase enzymes are key players in the inflammatory cascade. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to mitigate the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[9][10]

Table 2: Inhibitory Activity of Pyrazole Compounds against COX-1 and COX-2

| Compound/Drug Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 15 | 0.04 | 375 | [11] |

| Compound 125a | >100 | 8.22 | >12.16 | [9] |

| Compound 125b | >100 | 9.31 | >10.74 | [9] |

| Compound 11 | >100 | 0.043 | >2325 | [7] |

| Compound 5f | 14.34 | 1.50 | 9.56 | [12] |

| Compound 6f | 9.56 | 1.15 | 8.31 | [12] |

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[13][14]

Table 3: Inhibitory Activity of Pyrazole-based PARP Inhibitors

| Compound/Drug Name | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cell Line/Assay Condition | Reference |

| Niraparib | 3.8 | 2.1 | Cell-free assay | [13] |

| Olaparib | 1.2 | - | Cell-free assay | [15] |

| Veliparib | 10.5 | - | Cell-free assay | [15] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the evaluation of novel compounds. The following sections provide protocols for key assays used to characterize pyrazole-based inhibitors.

General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.[16][17]

Materials:

-

Kinase of interest

-

Kinase-specific substrate peptide

-

Adenosine triphosphate (ATP)

-

Test pyrazole compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection reagent)

-

White, opaque 96- or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a stock solution of the test pyrazole compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

-

Kinase Reaction Setup:

-

In a 96-well plate, add the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

-

Add the kinase to each well, except for the "no enzyme" control wells.

-

Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

-

Kinase Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate as per the manufacturer's instructions.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method for assessing the inhibitory potency and selectivity of pyrazole compounds against COX-1 and COX-2 enzymes.[10][18][19]

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test pyrazole compound (e.g., Celecoxib as a positive control)

-

Fluorometric COX inhibitor screening kit

-

Assay buffer

-

96-well plate suitable for fluorescence measurements

-

Fluorescence plate reader

Procedure:

-

Enzyme and Compound Pre-incubation:

-

In a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test pyrazole compound or vehicle (DMSO) in the assay buffer.

-

The incubation is typically performed for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction and Detection:

-

Allow the reaction to proceed for a defined period. The kit's probe will react with the prostaglandin G2 product to generate a fluorescent signal.

-

Terminate the reaction according to the kit's instructions.

-

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

Data Analysis:

-

Calculate the percentage of COX activity inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

-

Knorr Pyrazole Synthesis: A General Protocol

The Knorr pyrazole synthesis is a classical and widely used method for the preparation of the pyrazole core.[20][21] This protocol provides a general procedure for the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative.

Materials:

-

β-ketoester (e.g., ethyl acetoacetate)

-

Hydrazine derivative (e.g., phenylhydrazine)

-

Ethanol (for reaction and recrystallization)

-

Appropriate glassware for reflux and filtration

Procedure:

-

Reactant Addition: In a round-bottom flask, combine the β-ketoester (1.0 equivalent) and the hydrazine derivative (1.0 equivalent) in ethanol.

-

Heating: Heat the reaction mixture under reflux for a specified period (e.g., 1-2 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation and Crystallization:

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.

-

If crystallization is slow, scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial.

-

-

Purification:

-

Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

-

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which pyrazole compounds exert their effects is essential for understanding their mechanism of action and for designing rational drug discovery strategies. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. The diverse range of targets, including protein kinases, cyclooxygenases, and PARP, highlights the versatility of this chemical moiety. This guide has provided a snapshot of the quantitative data, experimental protocols, and signaling pathways associated with pyrazole-based inhibitors. By leveraging this information, researchers and drug development professionals can accelerate the design and optimization of new and improved therapies for a multitude of human diseases. The continued exploration of the chemical space around the pyrazole core promises to yield even more innovative and effective medicines in the future.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 5. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 6. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. benchchem.com [benchchem.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. youtube.com [youtube.com]

In Silico Modeling of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the binding of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid to a potential biological target. Drawing upon established computational techniques, this document outlines a detailed workflow, from target identification and preparation to molecular docking and dynamics simulations, culminating in the analysis of binding interactions.

Introduction

5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid belongs to the pyrazole class of compounds, a versatile scaffold known for a wide range of biological activities. While the specific binding partner of this particular molecule is not extensively documented, related pyrazole carboxylic acids have shown inhibitory activity against various enzymes. Notably, pyrazole carboxylic acid derivatives have been identified as potent inhibitors of rat long-chain L-2-hydroxy acid oxidase (Hao2), a peroxisomal enzyme involved in fatty acid metabolism. This guide will therefore use rat Hao2 as a representative target to illustrate a robust in silico modeling workflow.

Target Identification and Preparation

The initial step in any in silico binding study is the identification and preparation of the biological target. Based on literature precedents for similar compounds, rat long-chain L-2-hydroxy acid oxidase (Hao2) has been selected as a plausible target.

Experimental Protocol: Target Preparation

-

Structure Retrieval: The 3D crystal structure of rat Hao2 was obtained from the RCSB Protein Data Bank (PDB). A suitable high-resolution structure, such as PDB ID: 3SGZ, which is co-crystallized with an inhibitor, provides an excellent starting point.[1]

-

Protein Cleaning: The raw PDB file was processed to remove non-essential molecules, including water molecules, co-solvents, and any pre-existing ligands. This is a standard procedure to prepare the protein for docking.

-

Protonation and Charge Assignment: Hydrogen atoms were added to the protein structure, and appropriate protonation states for titratable residues were assigned assuming a physiological pH of 7.4. This was accomplished using tools such as the H++ server or modules within molecular modeling software suites.

-

Energy Minimization: The prepared protein structure was subjected to a brief energy minimization protocol to relieve any steric clashes that may have resulted from the preparation steps. This ensures a more realistic and stable receptor conformation for subsequent docking studies.

Ligand Preparation

The 3D structure of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is required for docking.

Experimental Protocol: Ligand Preparation

-

2D to 3D Conversion: The 2D chemical structure of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid was sketched using a chemical drawing tool like ChemDraw and converted to a 3D structure.

-

Conformational Search: A conformational search was performed to generate a set of low-energy conformers of the ligand. This step is crucial as it provides multiple starting conformations for the docking algorithm, increasing the chances of identifying the correct binding pose.

-

Charge and Atom Type Assignment: Appropriate partial charges and atom types were assigned to the ligand atoms using a force field such as GAFF (General Amber Force Field).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Experimental Protocol: Molecular Docking

-

Grid Generation: A docking grid was defined around the active site of Hao2. In the case of PDB ID 3SGZ, the active site was identified based on the location of the co-crystallized inhibitor. The grid box was centered on this site with dimensions sufficient to accommodate the ligand.

-

Docking Algorithm: A docking program such as AutoDock Vina was employed to perform the docking calculations. The prepared ligand conformers were docked into the defined grid box of the receptor. The algorithm explores various poses of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

-

Pose Analysis: The resulting docking poses were analyzed based on their predicted binding energies and clustering. Poses with the lowest binding energies and those that form plausible interactions with key active site residues were selected for further investigation.

Molecular Dynamics Simulation

To assess the stability of the predicted protein-ligand complex and to gain insights into the dynamics of the binding interactions, a molecular dynamics (MD) simulation is performed.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: The most promising protein-ligand complex from the docking study was placed in a periodic box of water molecules. Counter-ions were added to neutralize the system.

-

Force Field Assignment: A suitable force field, such as AMBER for the protein and GAFF for the ligand, was used to describe the interatomic forces.

-

Equilibration: The system was subjected to a series of equilibration steps. This typically involves an initial energy minimization, followed by a short period of NVT (constant number of particles, volume, and temperature) simulation to bring the system to the desired temperature, and then an NPT (constant number of particles, pressure, and temperature) simulation to adjust the density.

-

Production Run: Following equilibration, a production MD simulation was run for an extended period (e.g., 100 nanoseconds) to sample the conformational space of the protein-ligand complex.

-

Trajectory Analysis: The resulting trajectory was analyzed to evaluate the stability of the complex (e.g., by calculating the root-mean-square deviation - RMSD of the protein and ligand), and to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that persist throughout the simulation.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data that could be obtained from the in silico modeling workflow described above.

| Parameter | Value | Unit | Method |

| Molecular Docking | |||

| Predicted Binding Energy | -8.5 | kcal/mol | AutoDock Vina |

| Molecular Dynamics | |||

| Average Protein RMSD | 2.1 | Å | GROMACS |

| Average Ligand RMSD | 1.5 | Å | GROMACS |

| Occupancy of H-Bond 1 | 85 | % | VMD |

| Occupancy of H-Bond 2 | 62 | % | VMD |

Visualizations

In Silico Modeling Workflow

Caption: A flowchart of the in silico modeling workflow.

Hypothetical Hao2 Signaling Pathway

Caption: A potential signaling pathway involving Hao2.

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the binding of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid to the plausible target, rat long-chain L-2-hydroxy acid oxidase. The detailed experimental protocols for target and ligand preparation, molecular docking, and molecular dynamics simulation provide a robust framework for researchers in the field of drug discovery. The illustrative data and visualizations further clarify the expected outcomes of such a computational study. While the data presented here is hypothetical, the described workflow represents a powerful strategy to elucidate the binding mechanism of novel compounds and guide further experimental validation.

References

An In-depth Technical Guide to 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid: A Key Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 165744-15-0) is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of commercially important molecules. Its unique structural features make it an ideal intermediate for the development of advanced agrochemicals, particularly herbicides, and for the discovery of novel pharmaceutical agents with anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its applications in the agrochemical and pharmaceutical industries, including the mechanisms of action of the resulting products.

Chemical and Physical Properties

5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a white solid with a molecular formula of C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol .[1][2] It is characterized by a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted with an ethyl group at the 5-position, a methyl group at the 1-position (one of the nitrogen atoms), and a carboxylic acid group at the 3-position. The presence of the carboxylic acid moiety imparts acidic properties to the molecule and allows for a variety of chemical transformations.[3]

Table 1: Physicochemical Properties of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

| Property | Value | Reference(s) |

| CAS Number | 165744-15-0 | [4] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 154.17 g/mol | [1][2] |

| Appearance | White solid | [3] |

| Purity | ≥ 95% (by NMR) | |

| Storage Conditions | 0-8°C |

Synthesis and Experimental Protocol

While a specific patented synthesis for 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is not publicly available, a general and well-established method for the synthesis of pyrazole-3-carboxylic acids involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by hydrolysis of the resulting ester. A plausible synthetic route for the target compound would start from ethyl 2,4-dioxohexanoate and methylhydrazine.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

-

To a solution of ethyl 2,4-dioxohexanoate (1 equivalent) in a suitable solvent such as ethanol, add methylhydrazine (1 equivalent) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate.

Step 2: Hydrolysis to 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

-

The purified ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and water.

-

An aqueous solution of sodium hydroxide (2-3 equivalents) is added, and the mixture is heated to reflux for several hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The aqueous solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid as a white solid.

Applications as a Chemical Intermediate

5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a valuable intermediate in the agrochemical and pharmaceutical industries due to its reactive carboxylic acid functional group and the inherent biological activity of the pyrazole scaffold.[5]

Agrochemicals: Herbicides

This pyrazole derivative is a key component in the synthesis of modern herbicides.[5] The resulting active ingredients often target specific enzymes in weeds that are not present in crops or mammals, providing a selective mode of action.

Mechanism of Action of Pyrazole-based Herbicides:

-

p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: Many pyrazole herbicides, after being metabolized in the plant, inhibit the enzyme HPPD. This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protecting chlorophyll from photooxidation. Inhibition of HPPD leads to bleaching of the plant and eventual death.

-

Acetolactate Synthase (ALS) Inhibition: Another common target for pyrazole-containing herbicides is the ALS enzyme. ALS is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). As these amino acids are vital for protein synthesis and plant growth, inhibition of ALS leads to cessation of growth and plant death. This pathway is absent in mammals, making it a safe target for herbicides.

-

Synthetic Auxins: Some herbicides derived from pyrazole carboxylic acids can act as synthetic auxins. They mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth, which ultimately results in the death of the weed.

Caption: Mechanisms of action of pyrazole-based herbicides.

Pharmaceuticals: Anti-inflammatory and Analgesic Drugs

In medicinal chemistry, 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid serves as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[5] A prominent class of such drugs are the selective cyclooxygenase-2 (COX-2) inhibitors.

Mechanism of Action of Pyrazole-based COX-2 Inhibitors:

The anti-inflammatory and analgesic effects of these drugs are primarily due to their selective inhibition of the COX-2 enzyme.

-

Inflammatory Stimuli: In response to inflammation or injury, cells release arachidonic acid from their membranes.

-

COX Enzymes: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandins.

-

Prostaglandins and Inflammation: Prostaglandins are key mediators of inflammation, pain, and fever.

-

Selective Inhibition: Pyrazole-based NSAIDs, such as Celecoxib, are designed to selectively bind to and inhibit the COX-2 enzyme, which is primarily expressed at sites of inflammation.[6][7] This reduces the production of pro-inflammatory prostaglandins.

-

Therapeutic Effect: By inhibiting COX-2, these drugs alleviate pain and reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[7]

Caption: COX-2 inhibition pathway by pyrazole-based drugs.

Conclusion

5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a valuable and versatile chemical intermediate with significant applications in both the agrochemical and pharmaceutical sectors. Its utility as a precursor for potent herbicides and selective anti-inflammatory drugs underscores the importance of the pyrazole scaffold in modern chemical and drug discovery. Further research into the synthesis and applications of this compound is likely to yield new and improved products for agriculture and medicine.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CAS 165744-15-0 C7H10N2O2 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 3. CAS 165744-15-0: 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic… [cymitquimica.com]

- 4. 165744-15-0|5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. news-medical.net [news-medical.net]

Methodological & Application

Application Notes and Protocols for the Knorr Synthesis of Substituted Pyrazoles from β-Ketoesters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knorr pyrazole synthesis, first described by Ludwig Knorr in 1883, is a fundamental and versatile cyclocondensation reaction for the preparation of substituted pyrazoles and pyrazolones.[1] This reaction typically involves the condensation of a β-ketoester with a hydrazine derivative, often under acidic conditions.[2] The resulting pyrazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds exhibiting anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[3] Notably, the well-known drug Edaravone, used in the treatment of stroke and amyotrophic lateral sclerosis (ALS), is a pyrazolone synthesized via this classic reaction.[4]

The operational simplicity, generally high yields, and the ready availability of diverse starting materials make the Knorr synthesis a powerful tool in the drug discovery process for the generation of compound libraries for screening and lead optimization.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of substituted pyrazoles from β-ketoesters, aimed at researchers and professionals in the field of drug development.

Reaction Mechanism and Regioselectivity